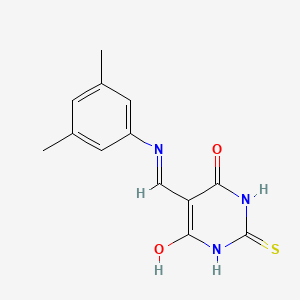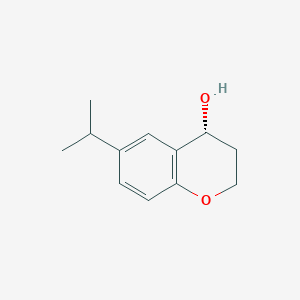
(R)-6-Isopropylchroman-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-6-Isopropylchroman-4-ol, also known as IPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. IPC belongs to the family of chromanols, which are known for their antioxidant and anti-inflammatory properties.
Scientific Research Applications
Applications in Molecular Characterization and Analysis
Chromone and Chroman-4-one Derivatives in Enzyme Inhibition
Research on chromone and chroman-4-one derivatives, structurally related to (R)-6-Isopropylchroman-4-ol, has shown significant applications in enzyme inhibition. Fridén-Saxin et al. (2012) synthesized a series of substituted chromone/chroman-4-one derivatives evaluated as inhibitors of SIRT2, an enzyme associated with aging-related diseases, including neurodegenerative disorders. These compounds showed inhibitory concentrations in the low micromolar range, with selectivity toward SIRT2 over SIRT1 and SIRT3, indicating their potential in developing new therapeutic agents for treating aging-related diseases Fridén-Saxin et al., 2012.
Advances in Spectroscopy for Chemical Analysis
Resonance Raman Spectroscopy (RRS) in Analytical Chemistry
Efremov et al. (2008) reviewed the achievements in resonance Raman spectroscopy (RRS), emphasizing its enhanced sensitivity and selectivity for chemical analysis. RRS has been applied in various research fields, including the analysis of carotenoids in biological matrices, pigments and dyes in art and forensics, and characterizing carbon nanotubes. The technique's distinct analytical chemistry potential is outlined, showcasing its utility in bioanalytical sciences, including nucleic acids and protein-drug interactions analysis. This review highlights the instrumental and methodological achievements in RRS, such as its coupling to liquid chromatography and capillary electrophoresis, and its approach to single-molecule level sensitivity through surface-enhanced RRS or tip-enhanced RRS Efremov et al., 2008.
properties
IUPAC Name |
(4R)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11,13H,5-6H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDOIOQHXGLFIJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)OCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2671088.png)

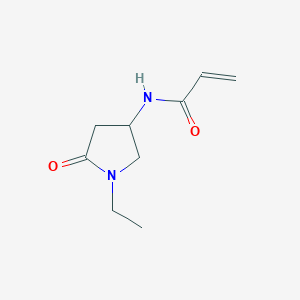
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)
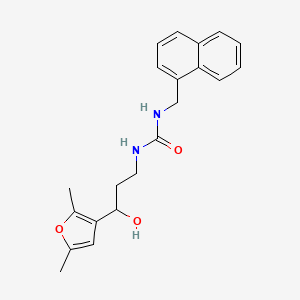
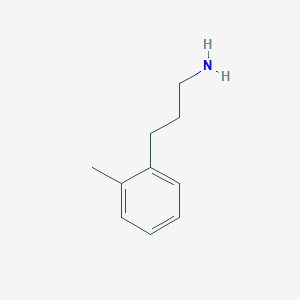
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2671098.png)
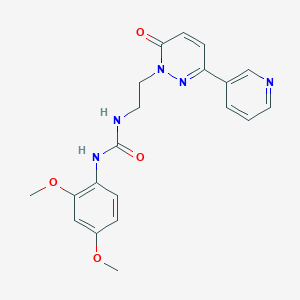
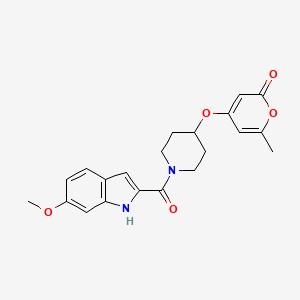
![[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2671103.png)
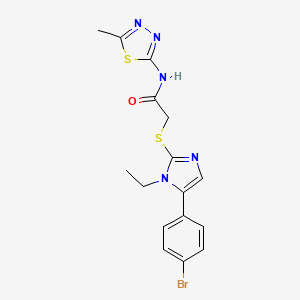
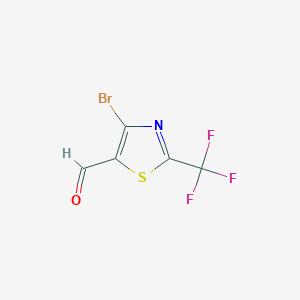
![1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)
